molecular formula C11H9F6NO2 B12949292 2-Amino-2-(3-(trifluoromethyl)phenyl)ethyl 2,2,2-trifluoroacetate

2-Amino-2-(3-(trifluoromethyl)phenyl)ethyl 2,2,2-trifluoroacetate

Cat. No.: B12949292
M. Wt: 301.18 g/mol
InChI Key: VBVSEFTWLWQAQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-2-(3-(trifluoromethyl)phenyl)ethyl 2,2,2-trifluoroacetate is a compound that belongs to the class of trifluoromethylated organic molecules. These compounds are known for their unique chemical properties, which make them valuable in various scientific and industrial applications. The presence of trifluoromethyl groups imparts significant stability and lipophilicity to the molecule, enhancing its potential for use in pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(3-(trifluoromethyl)phenyl)ethyl 2,2,2-trifluoroacetate typically involves the reaction of 2-Amino-2-(3-(trifluoromethyl)phenyl)ethanol with trifluoroacetic anhydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the anhydride. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, which are crucial for the efficient synthesis of the compound.

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(3-(trifluoromethyl)phenyl)ethyl 2,2,2-trifluoroacetate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The trifluoromethyl groups can be reduced under specific conditions to form difluoromethyl or monofluoromethyl derivatives.

    Substitution: The trifluoroacetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used for substitution reactions.

Major Products

The major products formed from these reactions include nitro derivatives, reduced fluoromethyl derivatives, and various substituted analogs, depending on the reagents and conditions used.

Scientific Research Applications

2-Amino-2-(3-(trifluoromethyl)phenyl)ethyl 2,2,2-trifluoroacetate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly those containing trifluoromethyl groups.

    Biology: The compound is studied for its potential biological activity, including its effects on enzyme function and cell signaling pathways.

    Medicine: It is investigated for its potential use in drug development, particularly for its stability and lipophilicity, which can enhance drug efficacy and bioavailability.

    Industry: The compound is used in the development of agrochemicals and other industrial products that benefit from the unique properties of trifluoromethylated compounds.

Mechanism of Action

The mechanism by which 2-Amino-2-(3-(trifluoromethyl)phenyl)ethyl 2,2,2-trifluoroacetate exerts its effects involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s ability to interact with hydrophobic pockets in proteins, potentially affecting enzyme activity and receptor binding. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

    Ethyl trifluoroacetate: Used as an intermediate in organic synthesis and has similar trifluoromethyl groups.

    2,2,2-Trifluoroacetophenone: Used in the synthesis of fluorinated polymers and has similar chemical properties.

    N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: Used in promoting organic transformations and has similar trifluoromethyl groups.

Uniqueness

2-Amino-2-(3-(trifluoromethyl)phenyl)ethyl 2,2,2-trifluoroacetate is unique due to the presence of both amino and trifluoroacetate groups, which provide a combination of reactivity and stability. This makes it particularly valuable in applications requiring both functional group compatibility and enhanced stability.

Properties

Molecular Formula

C11H9F6NO2

Molecular Weight

301.18 g/mol

IUPAC Name

[2-amino-2-[3-(trifluoromethyl)phenyl]ethyl] 2,2,2-trifluoroacetate

InChI

InChI=1S/C11H9F6NO2/c12-10(13,14)7-3-1-2-6(4-7)8(18)5-20-9(19)11(15,16)17/h1-4,8H,5,18H2

InChI Key

VBVSEFTWLWQAQN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C(COC(=O)C(F)(F)F)N

Origin of Product

United States

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